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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of tin-plated coatings

against common alternatives, supported by experimental data. The information presented is

intended to assist researchers, scientists, and drug development professionals in selecting the

most appropriate coating for their specific applications, ensuring product reliability and

longevity.

Introduction to Tin-Plated Coatings
Tin plating is a widely used surface finish in the electronics industry, prized for its excellent

solderability, corrosion resistance, and relatively low cost.[1] It serves to protect the base metal,

typically copper or steel, from oxidation and environmental degradation, thereby preserving its

solderability.[2] However, the long-term stability of tin coatings can be influenced by several

factors, leading to potential failure mechanisms that can impact the reliability of electronic

components.

Key Failure Mechanisms of Tin-Plated Coatings
The long-term reliability of tin-plated coatings is primarily challenged by three phenomena: tin
whisker growth, corrosion, and solderability degradation.
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Tin whiskers are spontaneous, hair-like crystalline growths that can emerge from tin-plated

surfaces. These whiskers are electrically conductive and can grow long enough to bridge

adjacent conductors, causing electrical shorts and, in some cases, catastrophic system

failures.[3][4] The growth of tin whiskers is thought to be driven by compressive stresses within

the tin plating.[4]

Mitigation Strategies for Tin Whiskers:

Alloying with Lead (Pb): The addition of lead to tin has historically been the most effective

method for mitigating whisker growth. However, due to regulations like the Restriction of

Hazardous Substances (RoHS) directive, the use of lead has been significantly curtailed.

Nickel Underplating: Applying a nickel barrier layer between the substrate and the tin plating

can help to reduce the stresses that lead to whisker growth.[4][5]

Annealing: Heat treating the tin-plated component can relieve internal stresses.

Conformal Coating: Applying a polymer coating over the tin-plated surface can physically

impede whisker growth.[3][4]

Corrosion
While tin itself is corrosion-resistant, porous or damaged coatings can expose the underlying

base metal to corrosive environments, leading to galvanic corrosion. The presence of moisture

and contaminants can accelerate this process.[6]

Solderability Degradation
The solderability of tin coatings can degrade over time due to two primary factors:

Oxidation: The formation of a tin oxide layer on the surface can inhibit proper wetting of the

solder.[7] This process is accelerated by high humidity and temperature.[6][7]

Intermetallic Compound (IMC) Growth: Over time, a layer of intermetallic compounds forms

at the interface between the tin coating and the copper substrate. As this layer grows, it can

consume the free tin, leading to a loss of solderability.[7][8] This growth is accelerated by

elevated temperatures.[7]
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Comparison of Tin-Plated Coatings with Alternatives
The selection of a coating material is a critical design decision that impacts the performance

and reliability of electronic components. This section compares the long-term stability of tin
plating with common alternatives: nickel, gold, and silver.

Coating Advantages Disadvantages Primary Applications

Tin

- Excellent

Solderability- Good

Conductivity-

Corrosion Resistance-

Cost-Effective[9]

- Prone to Whisker

Growth- Solderability

Degrades Over Time-

Softer, Less

Durable[1]

Electrical connectors,

terminals, food-safe

applications[9]

Nickel

- High Hardness and

Wear Resistance-

Good Corrosion

Resistance- High-

Temperature

Performance[1][10]

- Higher Cost than

Tin- Less Solderable

than Tin[1]

High-wear

applications,

underlayer for other

platings[10][11]

Gold

- Superior Corrosion

and Oxidation

Resistance- Excellent

Electrical

Conductivity- High

Reliability[12][13]

- High Cost- Softer

than Nickel

High-reliability

connectors, medical

devices, aerospace

applications[12][14]

Silver

- Highest Electrical

and Thermal

Conductivity- Harder

than Gold[11]

- Prone to Tarnishing

(sulfidation)

High-frequency

applications, electrical

contacts[9]

Experimental Protocols for Stability Evaluation
To assess the long-term stability of plated coatings, a variety of accelerated aging and

performance tests are employed. The following are detailed methodologies for key

experiments.
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Salt Spray (Fog) Test
Objective: To evaluate the corrosion resistance of the coating.

Standard: ASTM B117[3][15]

Methodology:

Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.

[3]

Test Solution: A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.[3]

Procedure:

Clean the test specimens to remove any contaminants.

Place the specimens in the salt spray cabinet at an angle between 15 and 30 degrees

from the vertical.

Expose the specimens to a continuous fog of the salt solution.

The duration of the test can vary from 24 to over 1000 hours, depending on the coating's

expected performance.[16]

Evaluation: Periodically inspect the specimens for signs of corrosion, such as red rust for

steel substrates or white corrosion products for zinc-plated parts. The percentage of the

surface area that is corroded is often used as a quantitative measure.

Temperature and Humidity Cycling Test
Objective: To assess the coating's resistance to environmental stresses that can lead to

delamination, cracking, and other failures.

Standard: JESD22-A101[17][18]

Methodology:
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Apparatus: A temperature and humidity chamber capable of achieving and maintaining the

specified temperature and humidity levels.

Procedure:

Place the test specimens in the chamber.

Subject the specimens to a series of temperature and humidity cycles. A common cycle

might range from -40°C to 85°C with a relative humidity of 85%.[19]

The ramp rates, dwell times at temperature extremes, and the number of cycles are

specified by the relevant standard or application requirements.

Evaluation: After a predetermined number of cycles, the specimens are visually inspected for

any physical damage. Electrical tests may also be performed to assess any degradation in

performance.

Solderability Testing
Objective: To determine the ease with which a component can be soldered.

Methods:

Dip and Look Method: This is a qualitative test.

Procedure: The component leads are dipped into a controlled-temperature solder pot after

applying flux.[20]

Evaluation: The leads are then visually inspected for solder coverage. A minimum of 95%

coverage is typically required for a passing result.[20]

Wetting Balance Analysis: This is a quantitative test that measures the wetting forces as a

function of time.[21]

Procedure: The component lead is suspended from a sensitive balance and immersed in a

solder bath at a controlled rate and depth.
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Evaluation: The force exerted on the lead by the molten solder is recorded over time. The

resulting wetting curve provides quantitative data on the time to wetting and the wetting

force, which are indicators of solderability.

Tin Whisker Accelerated Testing
Objective: To evaluate the propensity of a tin-plated surface to grow whiskers.

Methodology: There is no single universally accepted accelerated test for tin whiskers.

However, several methods are used to promote whisker growth for evaluation purposes:[5]

High Temperature/Humidity Storage: Storing samples at elevated temperatures (e.g., 50-

60°C) and high relative humidity (e.g., 85-95% RH) for an extended period (e.g., 1000-4000

hours).[8]

Temperature Cycling: Subjecting samples to repeated temperature cycles (e.g., -55°C to

85°C).[8]

Inspection: Periodically inspecting the samples under a scanning electron microscope

(SEM) at magnifications of 250x or higher to detect and measure whisker growth.[7]

Visualization of Factors Influencing Tin Coating
Stability
The following diagram illustrates the logical relationships between various factors that influence

the long-term stability of tin-plated coatings.
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Caption: Factors influencing the long-term stability of tin-plated coatings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.doeeet.com/content/eee-testing/component-qualification/fundamentals-of-solderability/
https://www.wevolver.com/article/solderability-test-principles-methods-and-applications-in-electronics-manufacturing
https://www.benchchem.com/product/b038182#evaluating-the-long-term-stability-of-tin-plated-coatings
https://www.benchchem.com/product/b038182#evaluating-the-long-term-stability-of-tin-plated-coatings
https://www.benchchem.com/product/b038182#evaluating-the-long-term-stability-of-tin-plated-coatings
https://www.benchchem.com/product/b038182#evaluating-the-long-term-stability-of-tin-plated-coatings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b038182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

